Array ( [bid] => 12384928 ) Buy Clarithromycin-N-methyl-d3

Clarithromycin-N-methyl-d3

Catalog No.
S12858144
CAS No.
M.F
C38H69NO13
M. Wt
751.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clarithromycin-N-methyl-d3

Product Name

Clarithromycin-N-methyl-d3

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C38H69NO13

Molecular Weight

751.0 g/mol

InChI

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11D3

InChI Key

AGOYDEPGAOXOCK-AOAQTVJMSA-N

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C

Clarithromycin-N-methyl-d3 is a deuterium-labeled derivative of clarithromycin, a macrolide antibiotic used primarily to treat various bacterial infections. The chemical formula for Clarithromycin-N-methyl-d3 is C₃₈H₆₉NO₁₃, and it is recognized for its unique structure that includes a large microcyclic lactone ring and two sugar molecules linked via glycosidic bonds . This compound is particularly significant in pharmacokinetic studies as it serves as an internal standard in mass spectrometry, aiding in the quantification of clarithromycin in biological samples .

Characteristic of macrolides. It is primarily metabolized in the liver, where it can be converted into various metabolites, including 14-hydroxy clarithromycin, which retains antibacterial activity . The compound also interacts with cytochrome P450 enzymes, particularly CYP3A4, influencing the metabolism of other drugs by inhibiting this enzyme .

As a derivative of clarithromycin, Clarithromycin-N-methyl-d3 exhibits similar biological activities, including antibacterial effects against a range of gram-positive and some gram-negative bacteria. It works by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by blocking the translocation of aminoacyl-tRNA . Additionally, it has been noted for its role as a substrate and inhibitor of cytochrome P450 enzymes, which can affect drug metabolism and interactions in humans .

The synthesis of Clarithromycin-N-methyl-d3 typically involves the modification of the clarithromycin structure through deuteration at specific positions to create a labeled compound. This can be achieved using techniques such as:

  • Deuteration: Incorporating deuterium into the clarithromycin structure through chemical exchange or during synthesis.
  • Methylation: Introducing a methyl group at the nitrogen position to form the N-methyl derivative.

These methodologies ensure that the compound retains its biological activity while providing distinct isotopic labeling for analytical purposes .

Studies involving Clarithromycin-N-methyl-d3 focus on its interactions with various drugs and metabolic pathways. It has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4, which can lead to increased plasma concentrations of co-administered drugs metabolized by this pathway . Furthermore, its role as an inhibitor of organic anion transporters indicates potential implications for drug disposition and efficacy.

Clarithromycin-N-methyl-d3 shares similarities with several other macrolide antibiotics and their derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
ClarithromycinMacrolide with a lactone ring and sugar moietiesWidely used antibiotic
Azithromycin15-membered lactone ringLonger half-life than clarithromycin
Erythromycin14-membered lactone ringFirst macrolide antibiotic
RoxithromycinSemi-synthetic derivative of erythromycinImproved oral absorption

Clarithromycin-N-methyl-d3 is unique due to its deuterated structure, which allows for precise tracking in metabolic studies without altering its pharmacological properties. This isotopic labeling facilitates more accurate assessments of drug interactions and metabolic pathways compared to non-labeled compounds .

Strategic Deuteration Techniques for Macrolide Antibiotics

The incorporation of deuterium into macrolide antibiotics represents a sophisticated approach to enhance analytical precision and facilitate mechanistic studies [8]. For Clarithromycin-N-methyl-d3, strategic deuteration focuses on the selective replacement of hydrogen atoms in the N-methyl group with deuterium isotopes, preserving the biological activity while providing distinct isotopic signatures for analytical applications [25]. The deuteration of macrolide structures requires careful consideration of the molecular framework, particularly the 14-membered lactone ring and the attached sugar moieties that characterize these antibiotics [22].

Photoredox-catalyzed deuteration has emerged as a highly effective methodology for macrolide antibiotics, including clarithromycin derivatives [8] [25]. This approach utilizes visible light-driven photocatalysis to facilitate hydrogen atom transfer processes, enabling selective deuterium incorporation at alpha-amino carbon-hydrogen bonds [8]. The methodology employs deuterium oxide as the deuterium source, offering advantages in terms of cost-effectiveness and environmental sustainability compared to traditional deuterium gas-based approaches [25]. Research has demonstrated that photoredox-mediated protocols can achieve deuterium incorporations exceeding 5.0 deuteriums per molecule with less than 0.1% unlabeled compound remaining [8].

The strategic approach to macrolide deuteration involves the use of specialized photocatalysts such as Iridium-based complexes and 4Cz-IPN (4CzIPN), which facilitate the hydrogen atom transfer under mild reaction conditions [25]. These catalytic systems enable deuteration at ambient temperatures and pressures, avoiding the harsh conditions traditionally associated with deuterium incorporation reactions [24]. The selectivity of the deuteration process is enhanced through the use of sterically hindered thiols as hydrogen atom transfer mediators, preventing undesired coupling reactions that could compromise product purity [25].

Optimization of N-Methyl Group Isotopic Labeling

The optimization of N-methyl group deuteration requires systematic investigation of reaction parameters to achieve maximum isotopic incorporation efficiency [13] [28]. Temperature control emerges as a critical factor, with research demonstrating that lower temperatures can preserve enantioselectivity while maintaining high deuteration levels [28] [29]. Studies have shown that reactions conducted at reduced temperatures, such as -10°C to -50°C, can achieve deuteration levels exceeding 90% while preserving stereochemical integrity [28] [29].

Solvent selection plays a pivotal role in optimizing deuteration efficiency for N-methyl groups [29] [40]. Aprotic solvents such as ethyl deuterium oxide and tetrahydrofuran have demonstrated superior performance compared to protic solvents, which can lead to competitive hydrogen-deuterium exchange reactions [29] [40]. Research indicates that the use of ethyl deuterium oxide as both solvent and deuterium source can achieve deuteration levels of 94-98% with excellent enantioselectivity [29]. The concentration of the reaction medium also influences deuteration efficiency, with studies showing that concentrations between 0.2 M and 1.0 M provide optimal balance between reaction rate and deuterium incorporation [29].

The choice of base and its equivalency significantly impacts the deuteration outcome [13] [29]. Sodium ethoxide has proven particularly effective for N-methyl deuteration, with optimal results achieved using 1.0 to 5.0 equivalents [29]. The base facilitates the formation of carbanion intermediates that readily undergo deuterium incorporation from the deuterated solvent [13]. Reaction time optimization studies reveal that extended reaction periods, typically 16-48 hours, are necessary to achieve complete deuteration while maintaining product integrity [29].

ParameterOptimal RangeDeuteration EfficiencyReference
Temperature-10°C to 25°C90-98% [29]
Solvent Concentration0.2-1.0 M94-98% [29]
Base Equivalents1.0-5.0 eq90-96% [29]
Reaction Time16-48 hours92-98% [29]

Purification Protocols for High-Purity Deuterated Derivatives

The purification of deuterated clarithromycin derivatives demands specialized chromatographic techniques to achieve the high purity standards required for analytical applications [36] [37]. Normal-phase chromatography emerges as the preferred separation mode due to its superior selectivity for isotopic variants and minimal interference from residual water [36]. The use of silica-based stationary phases with appropriate particle sizes (5-7 micrometers) provides optimal resolution for deuterated compounds while maintaining reasonable analysis times [36].

Column selection and mobile phase composition are critical factors in achieving baseline separation of deuterated and non-deuterated species [36] [37]. Research demonstrates that gradient elution systems using hexane and polar modifiers such as acetone or ethyl acetate provide excellent selectivity for macrolide purification [36]. The gradient profile typically involves initial conditions of 80:20 hexane:acetone, progressing to 60:40 over 30-45 minutes to ensure complete elution of all components [36].

Temperature control during purification processes is essential for maintaining compound stability and preventing degradation [37]. Studies have shown that conducting separations at reduced temperatures (5°C) can significantly improve recovery rates for sensitive deuterated compounds [37]. Low-temperature purification protocols require specialized equipment including temperature-controlled autosamplers, column compartments, and fraction collectors to maintain consistent conditions throughout the separation process [37].

Detection and collection strategies must be optimized to maximize purity and recovery of deuterated products [36]. Ultraviolet detection at wavelengths between 325-375 nanometers provides selective monitoring while avoiding detector saturation common at lower wavelengths [36]. Refractive index detection serves as a complementary technique for compounds with limited chromophores or when processing large sample quantities [36]. Stacked injection protocols can enhance throughput by allowing sequential sample introduction before complete elution, reducing overall purification time by up to 50% [36].

Analytical Validation of Deuteration Efficiency

The analytical validation of deuteration efficiency requires a comprehensive approach utilizing multiple analytical techniques to confirm isotopic incorporation and structural integrity [32] [33] [35]. Deuterium Nuclear Magnetic Resonance spectroscopy serves as the primary method for direct quantification of deuterium content in clarithromycin derivatives [32]. This technique provides definitive identification of deuterated positions and enables accurate determination of isotopic enrichment levels exceeding 95% [32].

High-resolution mass spectrometry represents an indispensable tool for validating deuteration efficiency through precise mass measurements [31] [33]. The mass difference between deuterium and hydrogen (1.006 Da) allows for unambiguous identification of deuterated species using modern Orbitrap or Fourier transform mass spectrometers [31]. Isotopologue distribution analysis provides quantitative assessment of deuteration levels, with successful deuteration typically showing greater than 99% incorporation at target positions [31].

Quantitative deuterium Nuclear Magnetic Resonance analysis enables direct measurement of deuterium content without reliance on reference standards [32] [34]. The technique utilizes the natural abundance of deuterium signals to calculate absolute deuteration levels, with typical precision values of ±3 per thousand [20]. For highly deuterated compounds (>98% enrichment), conventional proton Nuclear Magnetic Resonance becomes limited due to weak residual proton signals, making deuterium Nuclear Magnetic Resonance the preferred analytical approach [32].

Analytical MethodDetection LimitPrecisionApplication
Deuterium NMR95% enrichment±3‰Direct quantification
High-Resolution MS1.006 Da mass difference±0.1%Isotopologue analysis
Proton NMRLimited >98% enrichment±5%Structural confirmation
Combustion Analysis31-33% accuracy±2%Total deuterium content

Clarithromycin-N-methyl-d3 exhibits characteristic solubility patterns typical of macrolide antibiotics, with notable differences between polar and non-polar solvents. The compound demonstrates limited solubility in highly polar solvents while showing moderate solubility in semi-polar organic solvents [1] [2].

In polar solvents, clarithromycin-N-methyl-d3 exhibits sparingly soluble characteristics in water, with the parent compound clarithromycin showing a solubility of approximately 99.48 milligrams per liter at 20°C [3]. The compound demonstrates slightly better solubility in polar organic solvents, with methanol and ethanol both providing approximately 1 milligram per milliliter solubility [4] [1]. This limited aqueous solubility is attributed to the hydrophobic nature of the macrolactone ring structure and the presence of sugar moieties that contribute to the overall molecular complexity [5].

In semi-polar solvents, clarithromycin-N-methyl-d3 shows slightly improved solubility characteristics. Chloroform provides slight solubility, as documented in multiple certificate of analysis reports [6] [1] [2]. The compound also demonstrates solubility in dimethyl sulfoxide at concentrations of approximately 1 milligram per milliliter [3] [4]. Acetone has been reported to provide good solubility for clarithromycin compounds [8] [3], making it useful for extraction and analytical procedures.

For practical applications, enhanced solubility can be achieved through mixed solvent systems. A combination of ethanol and phosphate-buffered saline in a 1:1 ratio provides moderate solubility of approximately 0.5 milligrams per milliliter [4], which is particularly useful for biological assays and pharmacokinetic studies where aqueous compatibility is required.

The solubility characteristics of clarithromycin-N-methyl-d3 are influenced by pH-dependent protonation of the dimethylamino group. At physiological pH, the compound exists predominantly in its protonated form, which affects its partition behavior between polar and non-polar phases [9]. The dissociation constant (pKa) of the parent compound clarithromycin is approximately 8.76 [9], indicating that the compound will be largely protonated at physiological pH, influencing its solubility profile in biological systems.

Thermal Degradation Patterns and Kinetic Stability

The thermal stability of clarithromycin-N-methyl-d3 follows predictable degradation patterns consistent with macrolide antibiotic behavior under elevated temperature conditions. Systematic thermal stability studies have demonstrated that macrolide antibiotics, including clarithromycin, exhibit temperature-dependent degradation kinetics with distinct stability thresholds [10].

At moderate temperatures (50°C), clarithromycin-N-methyl-d3 demonstrates good thermal stability with minimal degradation over extended periods. Research indicates that macrolide antibiotics retain greater than 90% of their initial concentration when exposed to temperatures of 50°C for extended durations [10]. This stability profile makes the compound suitable for various analytical and preparative procedures that require moderate heating.

As temperature increases to 100°C, clarithromycin-N-methyl-d3 begins to show measurable degradation, with recovery rates typically ranging from 70-85% of the initial concentration [10]. The degradation at this temperature follows pseudo-first-order kinetics, consistent with the thermal breakdown patterns observed for other macrolide antibiotics. This level of degradation is considered moderate and still allows for effective use in many applications requiring elevated temperatures.

At 150°C, the compound continues to demonstrate reasonable thermal stability with less than 30% degradation observed in systematic studies [10]. This temperature range represents a critical threshold where thermal degradation becomes more pronounced, but the compound retains sufficient stability for short-term exposure periods.

Significant thermal degradation occurs at temperatures of 200°C and above, where recovery rates drop to 50-70% of the initial concentration [10]. At these elevated temperatures, the macrolactone ring structure becomes increasingly susceptible to thermal decomposition, leading to structural breakdown and loss of chemical integrity.

Extensive degradation is observed at 250°C, where less than 20% of the original compound remains after thermal exposure [10]. At this temperature, the compound undergoes complete structural breakdown, making it unsuitable for applications requiring high-temperature processing.

The thermal degradation mechanism involves multiple pathways, including lactone ring opening, sugar moiety cleavage, and oxidative decomposition of the macrocyclic structure. These degradation pathways are accelerated by the presence of oxygen and moisture, which can catalyze oxidative and hydrolytic processes [11].

pH-Dependent Structural Transformations

Clarithromycin-N-methyl-d3 exhibits pronounced pH-dependent stability characteristics, with distinct structural transformations occurring under different acid-base conditions. The compound demonstrates maximum stability at near-neutral pH values while showing rapid degradation under strongly acidic or basic conditions [12] [13].

Under strongly acidic conditions (pH 1.0-2.0), clarithromycin-N-methyl-d3 undergoes rapid degradation with half-life values of approximately 1.0-1.3 hours [14] [15] [16]. This acid-catalyzed degradation follows pseudo-first-order kinetics and primarily involves the loss of the cladinose sugar ring through hydrolytic cleavage [17]. The mechanism involves protonation of the glycosidic oxygen, making it more susceptible to nucleophilic attack by water molecules, leading to ring opening and subsequent degradation.

At pH 1.39, studies have shown that clarithromycin degradation occurs with a half-life of approximately 17 minutes (0.28 hours) [9]. This represents a significant improvement over erythromycin, which degrades with a half-life of only 3 seconds under similar conditions [9]. The enhanced acid stability of clarithromycin compared to erythromycin is attributed to the methoxy group substitution at the 6-position, which provides steric protection against acid-catalyzed degradation.

The pH of maximum stability for clarithromycin-N-methyl-d3 is approximately 6.5, where degradation rates are minimized and the compound maintains optimal structural integrity [12] [13]. At this pH, the compound exists in an optimal protonation state where both acidic and basic degradation pathways are minimized. This pH represents the point where the compound can be stored and handled with maximum stability.

Under mildly basic conditions (pH 8.0), clarithromycin-N-methyl-d3 shows increased degradation rates compared to neutral conditions, though not as severe as under acidic conditions [12] [13]. The degradation under basic conditions involves different mechanisms, including base-catalyzed ester hydrolysis and oxidative degradation of the macrolactone ring structure.

Under strongly basic conditions (pH 12.0), the compound undergoes rapid degradation with rates approximately five orders of magnitude greater than at pH 6.5 [12] [13]. This extreme instability under strongly basic conditions is attributed to base-catalyzed hydrolysis of the lactone ring and extensive structural rearrangement.

The pH-dependent stability profile has significant implications for formulation development and analytical methods. The compound requires careful pH control during processing, storage, and analytical procedures to maintain structural integrity and prevent degradation-related artifacts [18].

Comparative Stability Against Oxidative and Hydrolytic Stress

Clarithromycin-N-methyl-d3 demonstrates moderate resistance to oxidative stress while showing variable stability under different hydrolytic conditions. The compound's stability profile under oxidative and hydrolytic stress conditions is influenced by environmental factors including temperature, pH, and the presence of catalytic species [19] [20].

Under oxidative stress conditions, clarithromycin-N-methyl-d3 exhibits moderate degradation patterns. Studies have shown that macrolide antibiotics, including clarithromycin, can undergo oxidative degradation in the presence of reactive oxygen species, leading to the formation of various oxidation products [21] [22]. The compound shows particular susceptibility to oxidation at the dimethylamino group and the hydroxyl groups present in the sugar moieties.

Freeze-thaw stability studies indicate that clarithromycin-N-methyl-d3 maintains good stability under repeated freeze-thaw cycles, with greater than 95% recovery observed after multiple cycles [23] [21]. This stability is attributed to the compound's relatively rigid molecular structure and the stabilizing effect of the deuterium substitution, which may reduce the rate of certain degradation pathways.

Under hydrolytic stress conditions, the compound demonstrates variable stability depending on the specific conditions. At ambient temperature and neutral pH, clarithromycin-N-methyl-d3 shows good hydrolytic stability with minimal degradation over extended periods [19] [20]. However, elevated temperatures and extreme pH conditions can accelerate hydrolytic degradation, particularly involving the lactone ring and glycosidic bonds.

The compound exhibits superior stability compared to other macrolide antibiotics under certain conditions. Long-term storage studies indicate that clarithromycin maintains chemical integrity for extended periods when stored under appropriate conditions (typically -20°C under inert atmosphere) [2]. The hygroscopic nature of the compound requires careful moisture control to prevent hydrolytic degradation [6] .

Comparative stability studies with other macrolide antibiotics demonstrate that clarithromycin-N-methyl-d3 generally exhibits superior stability profiles. For example, while erythromycin shows rapid degradation under acidic conditions with a half-life of seconds, clarithromycin maintains stability for hours under similar conditions [9]. This enhanced stability is attributed to structural modifications that provide protection against common degradation pathways.

The stability profile against oxidative and hydrolytic stress makes clarithromycin-N-methyl-d3 suitable for use as an analytical standard in various applications. The compound's resistance to degradation under controlled conditions allows for accurate quantification and reliable analytical results in complex biological matrices [21] [22].

XLogP3

3.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

750.49572149 g/mol

Monoisotopic Mass

750.49572149 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-10-2024

Explore Compound Types